![molecular formula C14H19ClN2O3 B2818333 2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide CAS No. 2411308-17-1](/img/structure/B2818333.png)
2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide, also known as CMX-2043, is a novel small molecule drug that has been developed for the treatment of cardiovascular diseases. It is a member of the class of compounds known as pyridine-carboxamides, and has been shown to have potent antioxidant and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide is not fully understood, but it is thought to work by inhibiting the activity of several key enzymes involved in oxidative stress and inflammation. This can help to reduce the levels of reactive oxygen species and inflammatory cytokines, which can contribute to the development of cardiovascular disease.
Biochemical and Physiological Effects:
In addition to its antioxidant and anti-inflammatory effects, this compound has been shown to have several other biochemical and physiological effects. These include the ability to improve endothelial function, reduce blood pressure, and improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide for laboratory experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying the mechanisms of cardiovascular disease. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are several potential future directions for research on 2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide. These include further preclinical studies to better understand its mechanisms of action, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, there is potential for this compound to be used in combination with other drugs for the treatment of cardiovascular disease, or to be developed for the treatment of other diseases that involve oxidative stress and inflammation.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide involves a multi-step process that begins with the reaction of 4-chloronicotinic acid with oxalyl chloride to form 4-chloronicotinoyl chloride. This intermediate is then reacted with 3-(oxolan-3-ylmethoxy)pyridine to form the desired product, this compound.
Applications De Recherche Scientifique
2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide has been extensively studied in preclinical models of cardiovascular disease, including hypertension, heart failure, and atherosclerosis. In these studies, this compound has been shown to have potent antioxidant and anti-inflammatory effects, which can help to protect the heart and blood vessels from damage.
Propriétés
IUPAC Name |
2-chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-10(15)14(18)17-6-12-2-4-16-7-13(12)20-9-11-3-5-19-8-11/h2,4,7,10-11H,3,5-6,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTQIPIPOORJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(C=NC=C1)OCC2CCOC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2818252.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B2818253.png)
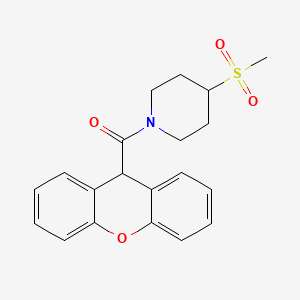
![N-(2-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2818257.png)
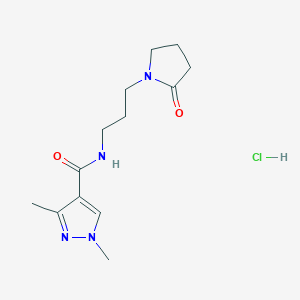

![5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2818262.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2818264.png)
![6-Acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2818267.png)
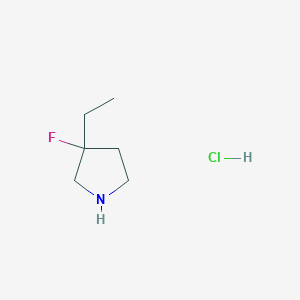
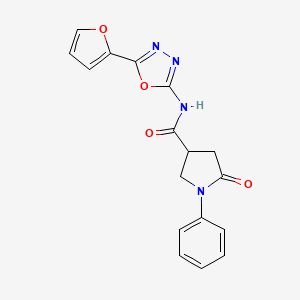
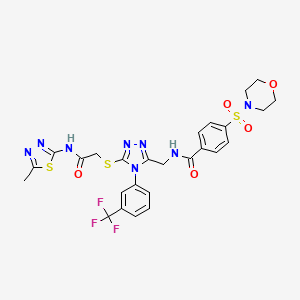
![6-Cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2818273.png)